3,4-Dichloroaniline hydrochloride
Description
Historical Context and Significance of 3,4-Dichloroaniline (B118046) as an Industrial Intermediate
3,4-Dichloroaniline has a long-standing history as a vital building block in the chemical industry. innospk.com Its primary production method involves the catalytic hydrogenation of 3,4-dichloronitrobenzene (B32671). wikipedia.orgchemicalbook.comprepchem.com This process is typically carried out under pressure using noble metal catalysts. chemicalbook.com To prevent dehalogenation during production, various additives are employed, and specialized steel alloy reactors are necessary to inhibit corrosion. chemicalbook.com
The industrial significance of 3,4-DCA stems from its role as a precursor in the manufacturing of numerous products, including dyes, agricultural chemicals, and pharmaceuticals. innospk.comwikipedia.org It is a key component in the synthesis of azo dyes, which are valued for their vibrant and stable colors in the textile industry. innospk.com
Perhaps its most notable application is in the production of several widely used herbicides. These include:
Propanil (B472794): An acylanilide herbicide used for broadleaf and grass weed control in rice and wheat fields. innospk.comwikipedia.org
Linuron: A substituted urea (B33335) herbicide for selective control of grasses and broadleaf weeds. innospk.comwikipedia.org
Diuron (B1670789): Another phenylurea herbicide used to control a wide variety of annual and perennial broadleaf and grassy weeds. innospk.comwikipedia.org
Neburon: A selective herbicide used on a variety of crops. innospk.com
Swep: A carbamate (B1207046) herbicide. nih.gov
The synthesis of these herbicides relies on the chemical structure of 3,4-DCA, which allows for the necessary reactions to form the active herbicidal ingredients. innospk.com
Formation of 3,4-Dichloroaniline as a Metabolite and Degradation Product
A significant area of academic research focuses on 3,4-DCA as a principal metabolite and degradation product of several phenylurea and acylanilide herbicides. nih.govnih.gov When herbicides like diuron, linuron, and propanil are applied in agricultural settings, they undergo transformation processes in the environment, primarily through microbial activity. researchgate.netoup.com
The degradation of these herbicides often leads to the formation of 3,4-DCA. researchgate.netnih.gov For instance, the biodegradation of diuron by various bacteria can result in the accumulation of 3,4-DCA. researchgate.net Similarly, propanil degradation by soil microorganisms such as Enterobacter cloacae also yields 3,4-DCA as a subproduct. researchgate.net
The persistence of 3,4-DCA in the environment is a subject of considerable study. It is known to be a persistent compound that can bind to soil particles, which can limit its availability for further biodegradation. researchgate.net Its presence in soil and water is a concern due to its potential toxicity. nih.govmdpi.com The estimated half-life of 3,4-DCA can be as long as 1000 days, highlighting its stability and the potential for long-term environmental contamination. nih.gov
Current Research Trajectories for 3,4-Dichloroaniline Hydrochloride and Related Derivatives
Contemporary research on this compound and its derivatives is multifaceted, with a strong emphasis on environmental remediation and understanding its biological interactions.
Bioremediation: A major focus of current research is the bioremediation of environments contaminated with 3,4-DCA. chula.ac.th Scientists are investigating various microorganisms, including bacteria and fungi, for their ability to degrade this compound. researchgate.netnih.gov For example, strains like Acinetobacter soli GFJ2 have been identified and studied for their capacity to break down 3,4-DCA. mdpi.com Research has identified the specific gene clusters responsible for the degradation pathway in some of these organisms. mdpi.com Studies have explored the use of both freely suspended and immobilized microbial cultures to treat industrial wastewater containing 3,4-DCA. nih.gov The use of natural adsorbents like activated carbon is also being investigated to reduce the toxicity of 3,4-DCA to microbes and plants during soil bioremediation, thereby accelerating its biodegradation. researchgate.net
Metabolic Pathways: Researchers are also actively investigating the metabolic fate of 3,4-DCA in different organisms. For example, studies in plants like Arabidopsis and soybean have shown that they detoxify 3,4-DCA through different conjugation pathways, forming N-glucosyl-DCA and N-malonyl-DCA respectively. nih.gov Understanding these metabolic pathways is crucial for assessing the impact of 3,4-DCA on various ecosystems.
Derivative Synthesis and Application: The synthesis of novel derivatives of 3,4-dichloroaniline continues to be an active area of research. These studies aim to develop new compounds with specific industrial or pharmaceutical applications. The fundamental structure of 3,4-DCA provides a versatile scaffold for chemical modifications to create molecules with desired properties.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
33240-95-8 |
|---|---|
Molecular Formula |
C6H6Cl3N |
Molecular Weight |
198.5 g/mol |
IUPAC Name |
3,4-dichloroaniline;hydrochloride |
InChI |
InChI=1S/C6H5Cl2N.ClH/c7-5-2-1-4(9)3-6(5)8;/h1-3H,9H2;1H |
InChI Key |
XANZVOMCLKMKMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)Cl.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,4 Dichloroaniline Hydrochloride
Catalytic Hydrogenation Processes for 3,4-Dichloronitrobenzene (B32671) Reduction
The primary route for producing 3,4-dichloroaniline (B118046) is the catalytic hydrogenation of 3,4-dichloronitrobenzene. wikipedia.org This process involves the reduction of the nitro group to an amine group in the presence of a catalyst and hydrogen gas. While effective, a significant challenge is the potential for hydrodechlorination, a side reaction that removes one or both chlorine atoms from the aromatic ring, leading to impurities such as monochloroanilines and aniline (B41778). google.com This not only reduces the yield of the desired product but can also lead to the formation of corrosive hydrogen chloride. google.com
Optimization of Catalyst Systems (e.g., Noble Metals) and Reaction Conditions
Research has extensively focused on optimizing catalyst systems and reaction conditions to maximize the yield and selectivity of 3,4-dichloroaniline. Noble metals, particularly platinum (Pt) and palladium (Pd), are highly effective catalysts for this transformation. chemicalbook.compsu.edu
Key parameters that are manipulated to control the reaction include:
Catalyst Support and Particle Size: The choice of support material and the size of the metal particles can significantly influence catalytic activity and selectivity. For instance, studies on Pd/C catalysts have shown that larger palladium particle sizes can lead to better selectivity for 3,4-dichloroaniline with fewer side reactions. gychbjb.com A narrow distribution of large palladium particles has been achieved by pretreating the Pd/C catalyst with EDTA·2Na, resulting in high-selectivity synthesis without the need for a dechlorination inhibitor. gychbjb.com Conversely, while pretreating with nitric acid increases particle size, it can be unfavorable for selectivity due to a wide particle size distribution. gychbjb.com
Reaction Temperature and Pressure: The hydrogenation is typically carried out at elevated temperatures and pressures. A common range is 80-120°C and 0.5-1.5 MPa of hydrogen pressure. google.com One patented process describes hydrogenation at about 100°C and 500 p.s.i.g. hydrogen pressure. google.com Another specifies a temperature of 115° ± 5° C and a pressure of 500 p.s.i.g. prepchem.com
Solvent System: The choice of solvent can also impact the reaction. Alcoholic solutions are often employed as the solvent system. google.com
| Pre-treatment Agent | Effect on Pd Particle Size | Selectivity to 3,4-Dichloroaniline | Reference |
| Concentrated Nitric Acid | Increased | Unfavorable due to wide size distribution | gychbjb.com |
| EDTA·2Na | Perfectly narrow distribution of large particles | High selectivity without inhibitor | gychbjb.com |
Strategies for Dechlorination Inhibition during Synthesis
Suppressing the hydrodechlorination side reaction is crucial for achieving high purity and yield. Two primary strategies are employed: modifying the catalyst and adding dechlorination inhibitors to the reaction mixture. google.com
Catalyst Modification: As mentioned, controlling the particle size and distribution of the noble metal on the catalyst support is a key strategy. gychbjb.com The use of bimetallic catalysts, such as Ru-Fe/Al2O3, has also been explored to effectively suppress dechlorination. google.com
Dechlorination Inhibitors: A variety of chemical additives can be introduced to the reaction system to inhibit the removal of chlorine atoms. These include:
Organic amines like morpholine (B109124). google.comgoogle.com
Other compounds such as triphenylphosphate, triphenyl phosphite, and alkaline additives. google.com
A patent suggests that amino compounds like ethanolamine, 1-amino-2-propanol, and diethanolamine (B148213) can minimize the formation of dechlorinated products. google.com
Phosphorous acid has also been used as an inhibitor in conjunction with a platinum catalyst. prepchem.com
One patented method using a Raney-Ni catalyst in an alcohol solvent with a dechlorination inhibitor reports a selectivity for 3,4-dichloroaniline of over 99%, with less than 2% dechlorination. google.com Another process using a platinum catalyst and morpholine as an inhibitor aims to reduce the impurity 3,3',4,4'-tetrachlorohydrazobenzene by completing the reduction at a higher temperature (170°C to 180°C) after the initial hydrogenation. google.com
| Inhibitor | Catalyst System | Reported Selectivity/Outcome | Reference |
| Morpholine | Raney-Ni | >99% selectivity to 3,4-dichloroaniline | google.com |
| Morpholine | Platinum | Used to control the formation of 3,3',4,4'-tetrachlorohydrazobenzene | google.com |
| Ethanolamine, etc. | Platinum | Minimizes formation of dechlorinated products | google.com |
| Thanomin | W-4 type Raney-Ni | 99.10% quality percentage composition of 3,4-dichloroaniline | google.com |
| Phosphorous Acid | Platinum on carbon | 0.04 mole % of dechlorination products | prepchem.com |
Continuous Flow Synthesis and Reactor Design for Industrial Scale-Up
For industrial-scale production, continuous flow processes offer significant advantages over batch processes, including improved heat and mass transfer, enhanced safety, and greater consistency. A method for the continuous synthesis of 3,4-dichloroaniline has been developed using a fixed-bed microreactor. google.com
In this process, a solution of 3,4-dichloronitrobenzene is mixed with hydrogen in a micromixer and then fed into a micro-packed bed reactor containing a solid particle catalyst. google.com The reaction is conducted at a temperature of 30-150°C and a pressure of 1-5 MPa, with a very short residence time of 10-120 seconds. google.com This method is reported to have simple operation, controllable heat release, and produces a high-purity product with minimal dechlorination byproducts, eliminating the need for an added inhibitor. google.com
Another continuous process involves feeding a mixture of chlorinated nitrobenzenes directly into a hydrogenation reactor at 80 ± 5°C and 0.5-0.6 MPa. chemicalbook.com After the reaction, the catalyst is filtered and reused, and the resulting mixture of chloroanilines is separated by continuous vacuum distillation. chemicalbook.com
Novel Approaches in 3,4-Dichloroaniline Synthesis (e.g., Microwave-Assisted Methods)
Microwave-assisted synthesis has emerged as a rapid and efficient technique in organic chemistry. irjmets.comasianpubs.org This method utilizes microwave irradiation to accelerate reactions, often leading to higher yields and purities in shorter time frames. While direct microwave-assisted synthesis of 3,4-dichloroaniline from 3,4-dichloronitrobenzene is not extensively detailed in the provided results, the technology has been applied to reactions involving 3,4-dichloroaniline. For example, the synthesis of an acetamide (B32628) derivative has been achieved through the microwave-assisted reaction of 3,4-dichloroaniline with chloroacetyl chloride. irjmets.com This suggests the potential applicability of microwave technology to the primary synthesis of 3,4-dichloroaniline itself, offering a promising area for future research and development.
Preparation of 3,4-Dichloroaniline Hydrochloride Salt
Once 3,4-dichloroaniline is synthesized, it can be converted to its hydrochloride salt. This is typically achieved by treating the aniline with hydrochloric acid. One documented method involves heating a solution of 3,4-dichloroaniline and cycloheptene (B1346976) oxide with concentrated HCl at reflux. prepchem.com In another context, after hydrogenation and catalyst filtration, the resulting 3,4-dichloroaniline can be mixed with an aqueous hydrochloric acid solution. google.com The hydrochloride salt is generally more stable and water-soluble than the free base, which can be advantageous for certain applications.
Chemical Derivatization and Applications in Synthetic Chemistry
3,4-Dichloroaniline (B118046) as a Precursor in Organic Synthesis
The structure of 3,4-dichloroaniline, an aromatic amine, makes it a versatile building block in organic synthesis. ebi.ac.uk It serves as a precursor for the production of dyes, pesticides, and drugs. wikipedia.org The amino group is a key functional handle for building molecular complexity through various reaction types, including cyclizations and nucleophilic substitutions.
Cyclization Reactions (e.g., Formation of Piperazine (B1678402) Derivatives)
3,4-Dichloroaniline is a key starting material in cyclization reactions to form heterocyclic structures, most notably piperazine derivatives. The piperazine scaffold is a prevalent feature in many FDA-approved drugs. nih.gov One documented synthesis involves the reaction of 3,4-dichloroaniline with bis(2-chloroethyl)amine (B1207034) hydrochloride to produce 1-(3,4-Dichlorophenyl)piperazine. prepchem.com This reaction provides a direct method to construct the N-arylpiperazine moiety, which is a critical component in many pharmacologically active molecules. researchgate.net
The synthesis is typically carried out in a high-boiling solvent such as n-butanol, with a base like potassium carbonate to facilitate the reaction. prepchem.com This process exemplifies a classical approach to building the piperazine ring onto an aniline (B41778) core. nih.gov
| Reactant | Molar Amount | Solvent | Base | Yield | Reference |
|---|---|---|---|---|---|
| 3,4-Dichloroaniline | 0.25 mol | n-Butanol | Potassium Carbonate (0.362 mol) | 28% | prepchem.com |
| bis(2-chloroethyl)amine hydrochloride | 0.25 mol |
Nucleophilic Substitution Reactions
The amino group of 3,4-dichloroaniline can act as a nucleophile, participating in substitution reactions with various electrophiles. This reactivity is fundamental to its role as an intermediate in the synthesis of numerous commercial products, including several herbicides. wikipedia.org For instance, it can react with acyl chlorides, such as chloroacetyl chloride, to form amide derivatives like chloro-acetic acid-(3,4-dichloro-anilide). guidechem.com
In more complex syntheses, 3,4-dichloroaniline is used to introduce the 3,4-dichlorophenylamino moiety into larger molecules. A notable application is in the synthesis of N-acylamino amides with potential crop protection activity. In these reactions, N-acylamino acids are activated and then reacted with 3,4-dichloroaniline to form the final amide product. scielo.br The reaction is typically facilitated by a peptide coupling agent, such as TBTU (O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and a non-nucleophilic base like DIPEA (N,N-diisopropylethylamine). scielo.br This demonstrates the utility of 3,4-dichloroaniline as a nucleophile in amide bond formation, a cornerstone of medicinal and agricultural chemistry.
Oxidation and Reduction Derivatives
The chemical identity of 3,4-dichloroaniline can be transformed through both oxidation and reduction reactions. The most significant reduction reaction involving this structure is its own synthesis. 3,4-Dichloroaniline is commercially produced via the catalytic hydrogenation of 3,4-dichloronitrobenzene (B32671). wikipedia.orgchemicalbook.comchemicalbook.com This process typically employs a platinum catalyst and may include additives like morpholine (B109124) to inhibit dechlorination, a potential side reaction. google.com The reaction is generally carried out under pressure at elevated temperatures. chemicalbook.comgoogle.com
Conversely, 3,4-dichloroaniline can undergo oxidation to yield various products. In environmental and biological contexts, a pathway for its biodegradation is oxidation to catechol derivatives. wikipedia.org Under different conditions, such as in the presence of fungal lignin (B12514952) peroxidase, the oxidation of 3,4-dichloroaniline can lead to condensation products, including the formation of 3,4,3′,4′-tetrachloroazobenzene. nih.gov These oxidative transformations are crucial in understanding the environmental fate of the compound.
Derivatization for Analytical Reagent Development
Beyond its role in preparative synthesis, 3,4-dichloroaniline is also employed as a derivatizing agent to facilitate the analysis of other molecules, particularly in the field of chromatography. Derivatization is often necessary to enhance the detectability of analytes that lack a strong chromophore or are otherwise difficult to detect at low concentrations.
Application in High-Performance Liquid Chromatography (HPLC) Derivatization
A key application of 3,4-dichloroaniline as an analytical reagent is in the pre-column derivatization of carboxylic acids for High-Performance Liquid Chromatography (HPLC) analysis. It is specifically used for the analysis of perfluorooctanoic acid (PFOA). sigmaaldrich.com PFOA itself lacks a strong UV chromophore, making its direct detection difficult. By reacting PFOA with 3,4-dichloroaniline, a new molecule is formed that is readily detectable.
This derivatization typically employs a carbodiimide (B86325) method to activate the carboxylic acid group of PFOA, allowing it to react with the amino group of 3,4-dichloroaniline. The resulting derivative is stable and exhibits strong UV absorbance, allowing for sensitive quantification. This method offers advantages such as mild reaction conditions and the use of a low-cost reagent.
Formation of Amidation Products for Analytical Detection
The derivatization of PFOA with 3,4-dichloroaniline results in the formation of a specific amide product, N-(3,4-dichlorophenyl)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide. This amidation product is well-suited for analytical detection. It can be characterized by mass spectrometry (MS) and is easily detected by a standard UV detector in an HPLC system, with a maximum absorption wavelength of 255 nm.
The development of this amidation-based detection method has proven successful for quantifying PFOA in various samples. The method demonstrates good linearity over a range of concentrations and has been applied to monitor the photodegradation of PFOA.
| Parameter | Finding | Reference |
|---|---|---|
| Derivatization Method | Carbodiimide method | |
| Product Type | Amidate product | |
| Detection Wavelength | 255 nm (UV) | |
| Limit of Quantification | 0.5 mg/L | |
| Linear Range | 0.5-50.0 mg/L | |
| Derivative Stability | Very stable |
Environmental Fate, Transport, and Transformation of 3,4 Dichloroaniline
Environmental Distribution and Persistence in Aquatic and Terrestrial Compartments
The distribution of 3,4-DCA in the environment is governed by its physicochemical properties. A Mackay fugacity model (Level I) calculation indicates that the primary environmental compartment for 3,4-DCA is water (91.38%), followed by soil (3.62%), sediment (3.38%), and air (1.62%). oecd.org Despite its primary distribution in water, its behavior in soil and sediment is crucial to its long-term environmental fate. oecd.org The compound is not considered readily or inherently biodegradable. oecd.org
Sediments are a significant sink for many xenobiotics, including 3,4-DCA. researchgate.net Studies have shown that 3,4-DCA exhibits high persistence in sediment-water systems. researchgate.net When introduced into these systems, a substantial portion of the compound becomes sorbed to sediment particles. researchgate.net
A detailed study examining the fate of radiolabeled 3,4-DCA in a sediment-water system from a rice field in Northern Italy over 56 days provided significant insights into its distribution and transformation. nih.gov After the incubation period, only a small fraction (1.30%) of the applied radioactivity remained in the water phase. nih.gov The majority was found in the sediment phase (60.8%), with a large portion of that becoming non-extractable residues (NER), accounting for 53.3% of the sediment-bound fraction. nih.gov This formation of NER is a key process in the disappearance of 3,4-DCA from the bioavailable fraction. researchgate.net
Mineralization to carbon dioxide (¹⁴CO₂) was also observed, accounting for 23.1% of the applied amount after 56 days, suggesting that microbial communities, potentially adapted from long-term herbicide use, can degrade the compound. nih.gov Minor metabolites were also identified, including 3,4-dichloroacetanilide (3,4-DCAA) and 3,3′,4,4′-tetrachloroazobenzene (TCAB). nih.gov
Table 1: Distribution of ¹⁴C-3,4-DCA in a Sediment-Water System after 56 Days
| Fraction | Percentage of Applied Radioactivity (%) |
| Mineralized (¹⁴CO₂) | 23.1 |
| Water Phase | 1.30 |
| Sediment Phase (Total) | 60.8 |
| Non-Extractable Residues (NER) | 32.4 (53.3% of Sediment Phase) |
| Extractable Residues | 28.4 |
| Identified Metabolites in Sediment | |
| 3,3′,4,4′-tetrachloroazobenzene (TCAB) | 2.63 |
Data sourced from a study on a sediment-water system from a rice growing region. nih.gov
The mobility of 3,4-DCA in soil is a critical factor in its potential to contaminate groundwater. Its movement is largely dictated by its sorption to soil organic matter. The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key indicator of this behavior. Reported Koc values for 3,4-DCA are in the range of 195 to 334 L/kg, which suggests moderate mobility in soil. nih.govoecd.org
However, aromatic amines like 3,4-DCA can undergo rapid and reversible covalent bonding with humic substances in the soil. nih.gov This initial bonding is followed by a slower, less reversible reaction, which significantly reduces its leaching potential in soil systems. nih.govoecd.org Once covalently bound, 3,4-DCA is not expected to leach significantly. nih.gov Volatilization from moist soil surfaces is considered a possible, though not dominant, fate process. nih.gov
Table 2: Soil Mobility and Leaching Indicators for 3,4-Dichloroaniline (B118046)
| Parameter | Value | Interpretation | Source |
| Koc | 195 | Moderate Mobility | nih.gov |
| Koc | 334 L/kg | Moderate Mobility | oecd.org |
| GUS Leaching Potential Index | 2.00 | Low to Moderate Leaching Potential | herts.ac.uk |
| Covalent Bonding | Occurs with soil organic matter | Reduces mobility and leaching | nih.govoecd.org |
While the atmosphere is not the primary reservoir for 3,4-DCA, the compound can be released into it through various waste streams or volatilization. nih.govoecd.org In the vapor phase, 3,4-DCA is subject to degradation by photochemically-produced hydroxyl radicals. The estimated half-life for this atmospheric reaction is approximately 17 hours. nih.gov Furthermore, 3,4-DCA absorbs UV light in the environmental spectrum (254 nm to 400 nm), indicating that it is also susceptible to direct photolysis in the atmosphere. nih.gov
Q & A
Basic: What are the primary synthetic routes for 3,4-dichloroaniline, and how do reaction conditions influence yield?
Answer:
The most common synthesis involves the iron-mediated reduction of 3,4-dichloronitrobenzene. Key parameters include:
- Catalyst : Ferric chloride enhances chlorination efficiency during nitrobenzene preparation .
- Reduction conditions : Aqueous ammonium chloride with iron powder achieves ~87.8% theoretical yield. Excess iron (1.31 tons per ton of product) ensures complete reduction .
- Purification : Xylene extraction followed by filtration and drying yields >98% purity .
Critical factors : Temperature control during chlorination (100 ± 5°C) and pH adjustment during reduction minimize byproducts.
Basic: What analytical methods are validated for quantifying 3,4-dichloroaniline in environmental and biological matrices?
Answer:
- HPLC with derivatization : Derivatization using carbodiimide with 3,4-dichloroaniline enables sensitive detection of carboxylates (e.g., perfluorooctanoic acid) via UV or MS detection .
- GC-MS/MS : Validated for genotoxic impurity analysis with LOD ≤ 0.1 ppm. Methanol extraction and SPE cleanup reduce matrix interference .
- THz spectroscopy : Distinguishes isomers (e.g., 3,4- vs. 2,5-dichloroaniline) using absorption spectra (0.2–2.0 THz) and density functional theory (DFT) simulations .
Advanced: How do conflicting ecotoxicity data for 3,4-dichloroaniline arise across bioassays, and how can they be resolved?
Answer:
Discrepancies stem from:
- Test organism variability : LC50 ranges from 58.5 mg/L (rainbow trout) to no mortality in zebrafish at 4.0 mg/L .
- Environmental factors : Light intensity (44 vs. 198 μE/m²/s) alters algal growth inhibition by 3.8-fold; pH shifts toxicity of ionizable metabolites .
Resolution : Standardize test conditions (e.g., light-saturated photosynthesis for algae) and report dissolved oxygen/pH in toxicity studies .
Advanced: What mechanisms explain 3,4-dichloroaniline's persistence in soil, and which remediation strategies show promise?
Answer:
- Persistence drivers : Strong adsorption (Koc = 239–800) and microbial inhibition due to Cl substituents .
- Degradation strategies :
Basic: How is 3,4-dichloroaniline metabolized in aquatic organisms, and what biomarkers indicate exposure?
Answer:
- Metabolism : Hepatic cytochrome P450 enzymes convert it to hydroxylated derivatives, detectable via LC-MS .
- Biomarkers :
Advanced: Why does 3,4-dichloroaniline exhibit weak herbicidal activity despite structural similarity to active anilides?
Answer:
- Mechanistic limitation : Absence of an imino hydrogen prevents binding to acetolactate synthase (ALS), a key herbicide target .
- Comparative data : IC50 for ALS inhibition is 13.5 × 10⁻³ M (22 ppm), 100× higher than active analogues (e.g., propanil) .
Basic: What are the key physicochemical properties influencing 3,4-dichloroaniline's environmental fate?
Answer:
- LogP : 2.68 (hydrophobicity drives soil adsorption) .
- Vapor pressure : 0.12 mmHg at 25°C (volatilization is minimal) .
- Aqueous solubility : 1.39 g/L at 20°C, pH-dependent due to weak basicity (pKa = 2.8) .
Advanced: How do THz spectroscopy and DFT simulations differentiate 3,4-dichloroaniline isomers, and what are their limitations?
Answer:
- Spectral fingerprints : 3,4-dichloroaniline shows peaks at 1.2 THz (C-Cl bending) and 1.6 THz (NH₂ wagging), absent in 2,5-isomers .
- Model accuracy : Cell-unit DFT simulations match experimental spectra (R² > 0.95), but require 6-31G* basis sets and periodic boundary conditions .
- Limitations : Crystal packing effects are ignored in monomolecular models, reducing accuracy .
Advanced: What contradictions exist in regulatory toxicity thresholds, and how can mechanistic studies resolve them?
Answer:
- OECD 236 : Requires 30% zebrafish mortality at 4.0 mg/L, but LC50 values vary from 58.5 mg/L (trout) to non-lethal in zebrafish .
- Mechanistic basis : Differences in glutathione-S-transferase (GST) activity across species modulate detoxification efficiency .
Basic: What safety protocols are critical when handling 3,4-dichloroaniline in laboratory settings?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
